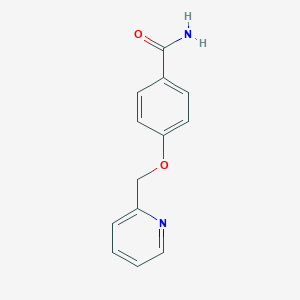
4-(2-Pyridinylmethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Pyridinylmethoxy)benzamide is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.25g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
One of the prominent applications of 4-(2-Pyridinylmethoxy)benzamide is as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they alter gene expression by increasing histone acetylation levels, which can induce apoptosis in cancer cells and promote differentiation. Compounds similar to this compound have shown efficacy in treating various cancers, including leukemia and solid tumors, by inhibiting HDAC activity .
Diabetes Management
Research has indicated that derivatives of benzamide compounds can inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin signaling. For instance, studies on related compounds have demonstrated their ability to enhance insulin-stimulated glucose uptake without significant cytotoxicity, suggesting a potential role for this compound in managing type 2 diabetes mellitus and obesity .
Cancer Treatment Studies
A study highlighted the use of benzamide derivatives as HDAC inhibitors, demonstrating their effectiveness in reducing tumor size in preclinical models. The compounds exhibited low toxicity levels while significantly enhancing survival rates in treated groups compared to controls .
Metabolic Disorder Research
In another case study focusing on metabolic disorders, a series of benzamide derivatives were tested for their ability to improve glucose metabolism in diabetic models. The results indicated that certain derivatives could significantly increase glucose uptake in muscle cells, showcasing their potential as therapeutic agents for type 2 diabetes .
Data Tables
| Application | Mechanism | Effectiveness |
|---|---|---|
| Cancer Treatment | HDAC inhibition | Induces apoptosis in cancer cells |
| Diabetes Management | PTP1B inhibition | Enhances insulin-stimulated glucose uptake |
Eigenschaften
Molekularformel |
C13H12N2O2 |
|---|---|
Molekulargewicht |
228.25g/mol |
IUPAC-Name |
4-(pyridin-2-ylmethoxy)benzamide |
InChI |
InChI=1S/C13H12N2O2/c14-13(16)10-4-6-12(7-5-10)17-9-11-3-1-2-8-15-11/h1-8H,9H2,(H2,14,16) |
InChI-Schlüssel |
ZKQDEHPMLFBQTH-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)N |
Kanonische SMILES |
C1=CC=NC(=C1)COC2=CC=C(C=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















